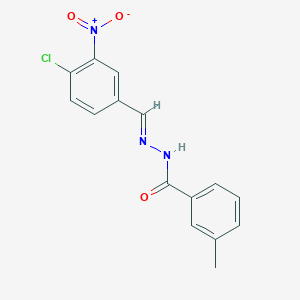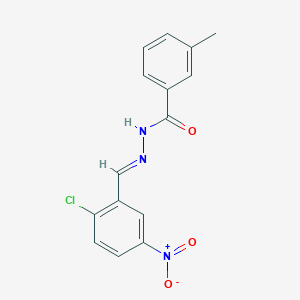![molecular formula C12H15ClN2O B404103 4-CHLORO-N'-[(1E)-3-METHYLBUTYLIDENE]BENZOHYDRAZIDE](/img/structure/B404103.png)
4-CHLORO-N'-[(1E)-3-METHYLBUTYLIDENE]BENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-(3-methylbutylidene)benzohydrazide is an organic compound with the molecular formula C12H15ClN2O.
Métodos De Preparación
The synthesis of 4-chloro-N’-(3-methylbutylidene)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3-methylbutanal under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
4-chloro-N’-(3-methylbutylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the chlorine atom or other functional groups are replaced by different substituents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-chloro-N’-(3-methylbutylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmacological agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-(3-methylbutylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
4-chloro-N’-(3-methylbutylidene)benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-(3-nitrobenzylidene)benzohydrazide: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
N’-(4-chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide: This compound has additional substituents that can affect its overall structure and function.
Propiedades
Fórmula molecular |
C12H15ClN2O |
|---|---|
Peso molecular |
238.71g/mol |
Nombre IUPAC |
4-chloro-N-[(E)-3-methylbutylideneamino]benzamide |
InChI |
InChI=1S/C12H15ClN2O/c1-9(2)7-8-14-15-12(16)10-3-5-11(13)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,16)/b14-8+ |
Clave InChI |
WSJGWKBQDWFPMN-RIYZIHGNSA-N |
SMILES |
CC(C)CC=NNC(=O)C1=CC=C(C=C1)Cl |
SMILES isomérico |
CC(C)C/C=N/NC(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CC(C)CC=NNC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2,3-dihydroxybenzylidene)amino]benzoate](/img/structure/B404022.png)
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B404023.png)


![ethyl [3-(4-methoxyphenyl)benzo[f]quinolin-1-yl]acetate](/img/structure/B404030.png)
![2,4-Dichloro-6-{[(2-methyl-4-nitrophenyl)imino]methyl}phenol](/img/structure/B404034.png)
![8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B404036.png)
![4-(2-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B404039.png)
![2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER](/img/structure/B404040.png)
![5-(2,3-Dimethoxy-phenyl)-1,2,3,4-tetrahydro-benzo[a]phenanthridine](/img/structure/B404042.png)
![5-(2,3-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B404043.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B404044.png)
![4-tert-butyl-N'-{[5-(4-chlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B404045.png)
![5-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B404046.png)
